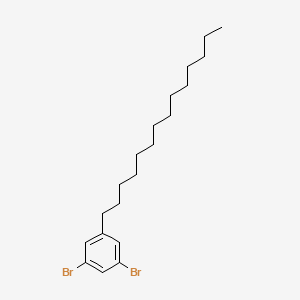

1,3-Dibromo-5-tetradecylbenzene

描述

Significance of Aryl Halides in Synthetic Chemistry and Material Science

Aryl halides, the broader family to which halogenated aromatics belong, are of paramount importance in both synthetic chemistry and material science. mdpi.comresearchgate.net The carbon-halogen bond in these compounds provides a reactive handle for a multitude of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. researchgate.netjk-sci.com These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, enable the precise formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis. nih.govorganic-chemistry.orgnih.gov This capability allows for the construction of complex organic molecules with tailored electronic and photophysical properties, making aryl halides essential building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic materials. beilstein-journals.orgmdpi.com

Overview of Brominated Benzene (B151609) Derivatives in Contemporary Research

Among the various aryl halides, brominated benzene derivatives hold a special place in contemporary research. The carbon-bromine bond offers a favorable balance of reactivity and stability. It is sufficiently reactive to participate in a wide range of coupling reactions under relatively mild conditions, yet stable enough to allow for the manipulation of other functional groups within the molecule. mdpi.com This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. mdpi.commdpi.com The presence of bromine atoms can also influence the physical properties of the resulting materials, such as their flammability and their packing in the solid state.

Role of 1,3-Dibromo-5-tetradecylbenzene within the Scope of Advanced Organic Synthesis

Within the diverse family of brominated benzenes, this compound emerges as a particularly strategic building block for the synthesis of advanced organic materials. Its unique trifunctional nature—two bromine atoms for sequential or double coupling reactions and a long alkyl chain to impart specific physical properties—makes it a highly valuable precursor for creating complex and functional molecular architectures.

The 1,3-dibromo substitution pattern on the benzene ring of this compound allows for the stepwise or simultaneous introduction of two different or identical substituents through cross-coupling reactions like the Sonogashira coupling. organic-chemistry.orgnih.gov This enables the synthesis of a wide variety of extended π-conjugated systems. For instance, a double Sonogashira coupling with terminal alkynes can lead to the formation of 1,3-bis(alkynyl)benzene derivatives, which are known to be key components in the construction of molecular wires, organic semiconductors, and liquid crystals. beilstein-journals.orgsemanticscholar.org The meta-substitution pattern is crucial for creating bent or "banana-shaped" molecules, which are of significant interest in the field of liquid crystals due to their unique switching properties. ajchem-a.com

A prime example of its application is in the synthesis of liquid crystalline materials. By reacting this compound with various terminal alkynes bearing mesogenic (liquid-crystal-forming) groups, chemists can construct molecules with specific shapes and intermolecular interactions that drive the formation of desired liquid crystal phases (mesophases).

The selection of this compound over simpler analogues, such as 1,3-dibromobenzene (B47543) or its shorter-chain alkyl derivatives, is a deliberate and strategic choice driven by the profound influence of the long tetradecyl chain on the properties of the final material.

The primary roles of the long alkyl chain are:

Solubility Enhancement: The tetradecyl group significantly enhances the solubility of the molecule and its derivatives in common organic solvents. This is a critical factor for solution-based processing techniques, which are widely used in the fabrication of organic electronic devices.

Control of Intermolecular Interactions and Self-Assembly: The long, flexible alkyl chain plays a crucial role in directing the self-assembly of the molecules in the solid state or in thin films. The van der Waals interactions between the alkyl chains of neighboring molecules can influence their packing arrangement, which in turn affects the material's electronic properties, such as charge carrier mobility. rsc.org

Induction and Stabilization of Mesophases: In the context of liquid crystals, the length of the alkyl chain is a key determinant of the type of mesophase formed and its temperature range. mdpi.commdpi.com Longer alkyl chains, like the tetradecyl group, tend to promote the formation of more ordered smectic phases over nematic phases. mdpi.commdpi.com The increased van der Waals forces between the long chains contribute to a higher clearing point (the temperature at which the material becomes an isotropic liquid), thus expanding the operational temperature range of the liquid crystal device. mdpi.comresearchgate.net

Tailoring of Physical Properties: The bulky and nonpolar nature of the tetradecyl chain can be used to fine-tune other physical properties, such as melting point, glass transition temperature, and viscosity. nih.gov This control is essential for optimizing the performance of materials in specific applications.

The strategic incorporation of the tetradecyl chain, therefore, provides a powerful tool for molecular engineers to design and synthesize new organic materials with precisely controlled properties that would be unattainable with simpler, unsubstituted or short-chain analogues.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 157761-91-6 | tcichemicals.comnih.gov |

| Molecular Formula | C₂₀H₃₂Br₂ | labsolu.ca |

| Molecular Weight | 432.28 g/mol | labsolu.ca |

| Appearance | White to light yellow powder/crystal | tcichemicals.com |

| Purity (GC) | >97.0% | tcichemicals.com |

| Melting Point | 35.0 to 39.0 °C | tcichemicals.com |

Table 2: Comparison of Related Dibromobenzene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.91 | Unsubstituted core |

| 1,3-Dibromo-5-methylbenzene | C₇H₆Br₂ | 249.94 | Short alkyl chain |

| This compound | C₂₀H₃₂Br₂ | 432.28 | Long alkyl chain for solubility and self-assembly |

Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-5-tetradecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEYQDRVVZEMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157761-91-6 | |

| Record name | 1,3-Dibromo-5-tetradecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dibromo 5 Tetradecylbenzene

Precursor Synthesis and Derivatization Strategies

A plausible and efficient synthesis of 1,3-dibromo-5-tetradecylbenzene involves the introduction of the tetradecyl chain onto a pre-dibrominated benzene (B151609) ring. This approach circumvents the regioselectivity challenges associated with the direct bromination of an alkylbenzene.

While the outline suggests the use of dibromoaniline precursors, this pathway is generally less direct for the synthesis of this compound, which lacks a nitrogen-containing functional group. The synthesis of dibromoanilines themselves can be achieved through the direct bromination of aniline (B41778) or its derivatives. However, the subsequent introduction of a long alkyl chain via Friedel-Crafts reactions is often complicated by the interaction of the amino group with the Lewis acid catalyst. A more practical approach for the target molecule begins with a different precursor, 1,3-dibromobenzene (B47543).

The most effective method for introducing a long, straight alkyl chain onto an aromatic ring without the risk of carbocation rearrangement is through a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone. wikipedia.org

Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). pearson.comchemguide.co.uk For the synthesis of the this compound precursor, 1,3-dibromobenzene is reacted with tetradecanoyl chloride in the presence of AlCl₃. The two bromine atoms on the benzene ring are deactivating but direct the incoming acyl group to the 5-position (meta to both bromine atoms), leading to the formation of 1-(3,5-dibromophenyl)tetradecan-1-one.

Reduction of the Acyl Group: The ketone formed in the acylation step can then be reduced to the corresponding alkane. Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (zinc-mercury alloy) in concentrated hydrochloric acid. youtube.com

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521), at high temperatures to reduce the ketone. pearson.com

Both reduction methods effectively convert the carbonyl group of 1-(3,5-dibromophenyl)tetradecan-1-one into a methylene (-CH₂-) group, yielding the final product, this compound.

| Reaction Step | Reactants | Catalyst/Reagents | Product |

| Friedel-Crafts Acylation | 1,3-Dibromobenzene, Tetradecanoyl chloride | Aluminum chloride (AlCl₃) | 1-(3,5-dibromophenyl)tetradecan-1-one |

| Reduction | 1-(3,5-dibromophenyl)tetradecan-1-one | 1. Zinc amalgam, HCl (Clemmensen) OR 2. Hydrazine, KOH (Wolff-Kishner) | This compound |

Bromination Techniques for Aryl Systems

While not the primary route for the synthesis of this compound, understanding bromination techniques is crucial in organic synthesis.

Electrophilic aromatic bromination is a fundamental reaction for introducing bromine atoms onto a benzene ring. nih.gov The reaction typically involves the use of molecular bromine (Br₂) and a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the bromine molecule, making it a stronger electrophile that can be attacked by the electron-rich aromatic ring. This proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion, followed by the loss of a proton to restore aromaticity. nih.gov

The regioselectivity of the reaction is governed by the substituents already present on the benzene ring. As mentioned, an alkyl group like tetradecyl is an ortho-, para-director. Therefore, direct bromination of tetradecylbenzene (B74307) would lead to a mixture of ortho- and para-isomers, not the desired meta-substituted product.

Achieving regioselectivity in bromination is a significant area of research. The choice of brominating agent and catalyst can influence the position of bromination.

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is a versatile and easy-to-handle brominating agent. researchgate.netmanac-inc.co.jp It serves as a convenient and cost-effective alternative to N-bromosuccinimide (NBS) for the bromination of electron-rich aromatic compounds. organic-chemistry.org

DBDMH has been shown to be effective for the ortho-monobromination of phenols and polyphenols in good to excellent yields. okayama-u.ac.jp It can also be used for the bromination of other activated aromatic systems. However, some studies suggest that DBDMH may be less regioselective for electrophilic aromatic brominations compared to NBS. nih.govresearchgate.net The reactivity and selectivity of DBDMH can be enhanced in the presence of strong acids. researchgate.net For instance, the use of DBDMH with acids having a pKa less than -2 has been shown to result in excellent yields of monobrominated products, even for aromatic compounds with electron-withdrawing substituents. researchgate.net

While DBDMH is a powerful brominating agent, its application in the direct synthesis of this compound from tetradecylbenzene would still be governed by the directing effect of the alkyl group, making it unsuitable for obtaining the desired isomer.

Catalytic Approaches to Regioselective Dibromination

Advanced Synthetic Protocols for Long-Chain Halogenated Aromatics

The synthesis of long-chain halogenated aromatics like this compound requires careful consideration of reaction pathways to ensure high regioselectivity and yield. The multi-step synthesis involving Friedel-Crafts acylation, reduction, and subsequent halogenation is a cornerstone of this process.

Comparison with Synthesis of Related Dibromobenzenes (e.g., 1,4-Dibromobenzene, 1,3-Dibromo-5-hexylbenzene, 1,3-Dibromo-5-methylbenzene)

The synthesis of this compound can be better understood by comparing it with the syntheses of other dibromobenzene derivatives with varying alkyl chain lengths.

1,4-Dibromobenzene: The synthesis of 1,4-dibromobenzene is a direct electrophilic bromination of benzene using bromine in the presence of a Lewis acid catalyst like iron filings or iron(III) bromide. guidechem.com The initial bromination of benzene yields bromobenzene (B47551). Since bromine is an ortho-, para-director, the second bromination step primarily yields the para- and ortho-isomers. The para-isomer is the major product due to less steric hindrance and can be separated from the ortho-isomer by crystallization due to its higher melting point and greater symmetry.

1,3-Dibromo-5-hexylbenzene: The synthesis of 1,3-dibromo-5-hexylbenzene follows a similar strategy to that of its tetradecyl counterpart. It would typically involve the Friedel-Crafts acylation of benzene with hexanoyl chloride, followed by Clemmensen or Wolff-Kishner reduction to form hexylbenzene. The final step is the dibromination of hexylbenzene. The shorter hexyl chain has a similar directing effect to the tetradecyl chain, leading to the formation of the 1,3,5-substituted product under appropriate brominating conditions.

1,3-Dibromo-5-methylbenzene: The synthesis of 1,3-dibromo-5-methylbenzene (3,5-dibromotoluene) starts with toluene. Direct bromination of toluene would primarily yield ortho- and para-bromotoluene. To achieve the 3,5-dibromo substitution, a multi-step process is often employed. One route involves the nitration of toluene to p-nitrotoluene, followed by bromination at the positions ortho to the nitro group. Subsequent reduction of the nitro group to an amine, diazotization, and removal of the diazonium group would yield 3,5-dibromotoluene. An alternative and more direct approach is the bromination of m-toluidine, followed by removal of the amino group.

| Compound | Starting Material | Key Synthetic Steps | Key Considerations |

|---|---|---|---|

| 1,4-Dibromobenzene | Benzene | Direct electrophilic bromination with Br₂/FeBr₃ | Separation of para and ortho isomers |

| 1,3-Dibromo-5-hexylbenzene | Benzene | 1. Friedel-Crafts acylation with hexanoyl chloride 2. Clemmensen/Wolff-Kishner reduction 3. Electrophilic bromination | Avoidance of carbocation rearrangement |

| 1,3-Dibromo-5-methylbenzene | Toluene | Multi-step synthesis often involving directing groups (e.g., nitro group) or starting from a pre-substituted aniline. | Regioselectivity control is crucial |

| This compound | Benzene | 1. Friedel-Crafts acylation with myristoyl chloride 2. Clemmensen/Wolff-Kishner reduction 3. Electrophilic bromination | Management of long-chain solubility and purification |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves careful control over various parameters in each synthetic step.

The choice of solvent plays a significant role in the outcome of the synthesis.

Friedel-Crafts Acylation: Non-polar, aprotic solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or nitrobenzene are commonly used. The solvent must be able to dissolve the reactants and the Lewis acid catalyst without reacting with them. The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates.

Electrophilic Bromination: The solvent for bromination is typically a non-polar, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane. The choice of solvent can affect the rate of reaction and the selectivity. For instance, more polar solvents can sometimes lead to faster reactions but may also promote side reactions. The solubility of the long-chain alkylbenzene in the chosen solvent is also a key consideration.

Precise control of temperature and pressure is essential for achieving the desired product with high yield and purity.

Friedel-Crafts Acylation: This reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions such as polyalkylation. The reaction is exothermic, so careful temperature management is necessary.

Electrophilic Bromination: The temperature for bromination needs to be carefully controlled. Higher temperatures can lead to faster reaction rates but may also result in the formation of undesired byproducts, including polybrominated species or isomers. The reaction is often performed at or slightly above room temperature. Pressure is generally not a critical parameter for these liquid-phase reactions and they are typically carried out at atmospheric pressure.

| Reaction Step | Parameter | Typical Conditions | Rationale for Optimization |

|---|---|---|---|

| Friedel-Crafts Acylation | Solvent | Carbon disulfide, Dichloromethane | Inertness, solubility of reactants, influence on electrophile reactivity |

| Temperature | 0-5 °C | Control of exothermicity, prevention of side reactions | |

| Electrophilic Bromination | Solvent | Carbon tetrachloride, Dichloromethane | Inertness, solubility of substrate, influence on reaction rate and selectivity |

| Temperature | Room temperature to slightly elevated | Balancing reaction rate with prevention of byproducts |

Purification and Isolation Techniques for this compound

The final stage of the synthesis involves the purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting materials, the catalyst, and various byproducts such as isomeric dibromotetradecylbenzenes and polybrominated products.

Work-up: The initial work-up procedure for the bromination reaction typically involves quenching the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. This is followed by washing with water and a dilute base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any acidic byproducts. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

Distillation: Due to the high boiling point of this compound, vacuum distillation can be employed to separate it from lower-boiling impurities. This technique is particularly useful for removing any remaining solvent and unreacted tetradecylbenzene.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. pbworks.compbworks.com The crude product can be dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly. The desired compound will crystallize out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a long-chain alkylated compound, a mixture of a polar and a non-polar solvent may be effective.

Chromatography: Column chromatography is a highly effective method for separating the desired product from isomers and other closely related impurities. chemicalbook.com A stationary phase such as silica gel or alumina is used, and the mixture is eluted with a suitable solvent system (mobile phase). The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. For non-polar compounds like this compound, a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane would be appropriate. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative-scale purification, offering higher resolution. rsc.orgchromforum.org

Reactivity and Mechanistic Studies of 1,3 Dibromo 5 Tetradecylbenzene in Advanced Organic Reactions

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The carbon-bromine bonds in 1,3-Dibromo-5-tetradecylbenzene serve as reactive handles for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of more complex molecules, including dendrimers and other functional materials.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are paramount in modern organic synthesis, facilitating a wide array of cross-coupling reactions with high efficiency and functional group tolerance. wikipedia.orgnih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages by reacting an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

In the context of this compound, the Suzuki-Miyaura coupling can be employed to sequentially or simultaneously replace the bromine atoms with aryl or other organic groups. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity, especially when dealing with sterically hindered substrates. rsc.orgsemanticscholar.org For instance, the coupling of sterically hindered aryl bromides often requires the use of bulky electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. rsc.org The synthesis of dendrimers often utilizes building blocks structurally similar to this compound, employing Suzuki-Miyaura conditions to construct complex, branched architectures.

A general representation of the Suzuki-Miyaura coupling of this compound is shown below:

Scheme 1: Suzuki-Miyaura coupling of this compound.

Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | nih.govnih.gov |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.gov |

| Solvent | Dioxane, Toluene, DMF | nih.govugent.be |

| Temperature | 60-110 °C | rsc.orgnih.gov |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.gov This reaction is a valuable tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

The reaction of this compound with olefins, such as long-chain acrylates, can lead to the formation of cinnamate-like structures, which are precursors to various functional materials. The reaction conditions, including the choice of palladium source, ligand, base, and solvent, are critical for achieving high yields and controlling the regioselectivity and stereoselectivity of the product. ugent.beresearchgate.netresearchgate.net The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be effective in the Mizoroki-Heck reaction of aryl halides with acrylates. ugent.be

General Conditions for Heck Reaction with Acrylates

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd-NHC complexes | ugent.be |

| Base | K₂CO₃, Et₃N | ugent.be |

| Solvent | DMF, NMP | ugent.be |

| Temperature | 100-140 °C | ugent.beresearchgate.net |

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of carbon-carbon triple bonds and is widely used in the synthesis of conjugated enynes and arylalkynes. libretexts.org

The dibromo-functionality of this compound allows for the stepwise or double coupling with terminal alkynes, leading to the formation of di-alkynyl substituted benzene (B151609) derivatives. These products are valuable precursors for polymers and other materials with interesting electronic and optical properties. The reaction is typically carried out under mild conditions, often at room temperature, using an amine as a base and solvent. wikipedia.orgyoutube.com While direct enzymatic halogenation assistance for the Sonogashira coupling of this specific substrate is not widely reported, the concept of using enzymes to selectively install halogens for subsequent cross-coupling is an emerging area in biocatalysis.

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com

Key Features of Sonogashira Coupling

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a Cu(I) co-catalyst (e.g., CuI) | libretexts.org |

| Base | Amine base (e.g., Et₃N, piperidine), which also often serves as the solvent. | wikipedia.org |

| Reaction Conditions | Typically mild, often at room temperature. | wikipedia.org |

| Reactivity of Halides | I > Br > Cl | youtube.com |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the formation of carbon-carbon bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org The higher reactivity of organozinc reagents compared to organoboranes and organostannanes often allows for milder reaction conditions.

For this compound, Negishi coupling can be performed by first converting it to the corresponding di-zinc or mono-zinc reagent, followed by coupling with another organic halide. Alternatively, the dibromide can act as the electrophile, reacting with a pre-formed organozinc reagent. The synthesis of 2,5-disubstituted benzoquinones has been achieved through a double Negishi coupling with 2,5-dibromo-1,4-dimethoxybenzene, a structurally related compound. nih.gov

General Aspects of Negishi Coupling

| Aspect | Description | Reference |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(PPh₃)₄) or Nickel complexes | wikipedia.orgorganic-chemistry.org |

| Organometallic Reagent | Organozinc halides or diorganozinc compounds | wikipedia.orgnih.gov |

| Scope | Broad, allowing for C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bond formation | wikipedia.org |

| Functional Group Tolerance | Generally high | wikipedia.org |

Ullmann Reaction and Copper-Mediated Couplings

The Ullmann reaction, a classical copper-catalyzed coupling of aryl halides, has been a cornerstone for the synthesis of biaryls and diaryl ethers. organic-chemistry.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder, more efficient catalytic versions. wikipedia.org

The Ullmann condensation can be applied to this compound for the formation of carbon-carbon or carbon-heteroatom bonds. For instance, the coupling with another aryl halide in the presence of a copper catalyst would lead to the formation of a terphenyl derivative. The mechanism of the classical Ullmann reaction is thought to involve the formation of an organocopper intermediate through oxidative addition of the aryl halide to copper(I). organic-chemistry.org

Buchwald-Hartwig Amination of Aryl Bromides using Phosphinoether Ligands

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. numberanalytics.comyoutube.com For a substrate like this compound, this reaction provides a direct route to installing amino groups on the aromatic core. The general mechanism involves a catalytic cycle with a palladium(0) species. youtube.comlibretexts.org This cycle consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) center, association of the amine to the palladium complex followed by deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. numberanalytics.comlibretexts.org

The choice of ligand coordinated to the palladium center is critical for the reaction's success, influencing efficiency, scope, and selectivity. numberanalytics.com Phosphinoether ligands, which contain both a "hard" oxygen donor and a "soft" phosphorus donor, are a class of hemilabile ligands that have demonstrated high efficacy in cross-coupling reactions. researchgate.net The phosphorus atom coordinates strongly to the palladium center throughout the catalytic cycle, while the ether oxygen can reversibly bind, stabilizing key intermediates.

The effectiveness of various ligands in the Buchwald-Hartwig amination of aryl bromides is well-documented. Bulky, electron-rich phosphine ligands are particularly effective because they promote both the oxidative addition and the final reductive elimination steps. youtube.comtcichemicals.com While specific studies on this compound are not prevalent, the reactivity of aryl bromides is well-established. The use of advanced ligand systems, such as BippyPhos, has enabled the amination of a wide array of (hetero)aryl bromides and chlorides with various amines, amides, and heterocycles. nih.gov

Table 1: Representative Ligand Systems for Buchwald-Hartwig Amination of Aryl Halides

| Ligand | Structure Type | Key Application/Advantage | Typical Substrates |

|---|---|---|---|

| XPhos | Bulky Biaryl Phosphine | Effective for challenging substrates, including aryl chlorides and sulfonates. numberanalytics.comsigmaaldrich.com | Aryl chlorides, bromides, sulfonates |

| SPhos | Bulky Biaryl Phosphine | High reactivity and stability in Suzuki-Miyaura and amination reactions. sigmaaldrich.com | Aryl chlorides, heteroaryl compounds |

| BippyPhos | Bipyridyl Phosphine | Unprecedented scope for various NH-containing partners with aryl chlorides and bromides. nih.gov | Primary/secondary amines, amides, indoles |

| P(t-Bu)3 | Trialkylphosphine | General-purpose, electron-rich ligand that facilitates oxidative addition. numberanalytics.comtcichemicals.com | Aryl bromides, iodides |

Radical Chemistry Involving this compound

Aryl radicals are highly reactive intermediates that can be generated from aryl halides, offering synthetic pathways distinct from ionic reactions. nih.gov For this compound, the carbon-bromine bonds can be homolytically cleaved to produce aryl radicals. Classically, this was achieved using stoichiometric reagents like organotin hydrides (e.g., AIBN/n-Bu₃SnH), but these methods often produce toxic byproducts. nih.gov

Modern methods have focused on cleaner, catalytic approaches. Photoredox catalysis, for example, can generate aryl radicals from aryl bromides under mild conditions using visible light and a suitable photocatalyst. nih.gov In this process, a photo-excited catalyst can reduce the aryl bromide, leading to the fragmentation of the C-Br bond and the formation of the desired aryl radical. This radical can then participate in various bond-forming reactions, such as C-H functionalization or addition to alkenes. nih.gov Another approach involves electrochemical methods, where aryl radicals can be generated from precursors like organoboron reagents through anodic oxidation, highlighting the expanding toolkit for radical generation. nih.gov

The photodissociation of brominated benzene derivatives is a fundamental process in understanding the atmospheric fate of these compounds and their potential for radical generation. When a molecule like bromobenzene (B47551) is exposed to ultraviolet (UV) light, it absorbs a photon, which can excite it to a higher electronic state. This excitation can lead to the cleavage of the carbon-bromine bond, the weakest bond in the molecule.

Studies on bromobenzene photodissociation have shown that C-Br bond fission is the primary decay channel upon excitation. This process generates a phenyl radical and a bromine atom. The energy of the UV photon influences the dynamics of this dissociation. The development of novel redox systems, primarily induced by light, has sparked a renewed interest in the generation and application of aryl radicals. nih.gov For instance, aryl radicals generated from aryl bromides using a perylene (B46583) diimide (PDI) photocatalyst can be achieved with visible light. nih.gov

Exploration of Other Reaction Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classical SNAr mechanism proceeds via a two-step addition-elimination process, forming a stabilized Meisenheimer intermediate. nih.gov This pathway, however, typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. nih.gov

This compound lacks such activation. The tetradecyl group is weakly electron-donating, and the bromine atoms are only weakly deactivating. Therefore, it is not expected to react via the classical SNAr mechanism. However, nucleophilic substitution may still be possible under different conditions. For instance, some SNAr reactions are now understood to proceed through a concerted mechanism (cSNAr), which does not involve a discrete intermediate. nih.gov Alternatively, under very strong basic conditions, elimination of HBr could potentially lead to a benzyne (B1209423) intermediate, which would then be attacked by a nucleophile. One-pot reactions combining nucleophilic substitution of benzylic bromides with sodium azide (B81097) followed by a click reaction have proven effective, suggesting versatile pathways for related structures. nih.gov

The bromine atoms on this compound can be removed and replaced with hydrogen atoms through various reduction methods. This debromination is a useful transformation for synthesizing specifically substituted alkylbenzenes or for removing halogen atoms after they have served their purpose as directing groups or reactive handles.

Common strategies for the reduction of aryl bromides include:

Catalytic Hydrogenation: This method involves reacting the substrate with hydrogen gas (H₂) over a metal catalyst, typically palladium on carbon (Pd/C). A base like sodium hydroxide (B78521) or triethylamine (B128534) is often added to neutralize the HBr formed during the reaction.

Metal-Based Reduction: Active metals such as zinc (Zn), magnesium (Mg), or sodium (Na) can be used in the presence of a proton source (like acetic acid or ethanol) to effect the reduction of the C-Br bonds.

Hydride Transfer Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce aryl halides, often in the presence of a transition metal catalyst to facilitate the reaction.

A mild and efficient method for various transformations involves 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which, while primarily an oxidant, underscores the diverse reactivity available to brominated compounds. organic-chemistry.org The choice of reducing agent and conditions allows for selective mono- or di-reduction of the dibrominated substrate if desired.

Table 2: Common Reduction Methods for Aryl Bromides

| Method | Reagents | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., NEt₃) | Room temperature to moderate heat, atmospheric to high pressure | Clean, high yield; requires specialized pressure equipment. |

| Dissolving Metal Reduction | Zn, Acetic Acid | Reflux in a protic solvent | Inexpensive; can have moderate to good yields, sometimes requires harsh conditions. |

| Catalytic Hydride Transfer | NaBH₄, PdCl₂ | Room temperature in a solvent like methanol (B129727) or THF | Mild conditions, good functional group tolerance; cost of catalyst. |

| Radical-Based Reduction | n-Bu₃SnH, AIBN (initiator) | Reflux in benzene or toluene | Effective, but tin byproducts are toxic and difficult to remove. |

Applications in Advanced Materials and Polymer Science

Conjugated Polymer Systems

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern materials science. The delocalized π-electron systems in these polymers lead to remarkable electronic and optical properties. The incorporation of 1,3-Dibromo-5-tetradecylbenzene into these systems is a key strategy for developing materials with high-spin ground states, a property of significant interest for magnetic and spintronic applications.

The creation of high-spin organic polymers, which exhibit ferromagnetic coupling between unpaired electron spins, represents a significant challenge in materials chemistry. A successful and high-yielding method for this purpose is the Palladium(0)-mediated Suzuki coupling reaction. researchgate.net This reaction enables the formation of carbon-carbon single bonds between aromatic rings, allowing for the construction of complex, networked polyaryl and polyarylamine polymers. researchgate.netresearchgate.netresearchgate.net

This compound serves as a fundamental monomer in the synthesis of high-spin polymers. researchgate.netresearchgate.netresearchgate.net Its two bromine atoms provide the reaction sites for the Pd(0)-mediated cross-coupling reaction, while the 1,3-substitution pattern is crucial for establishing ferromagnetic coupling in the resulting polymer. The long tetradecyl side-chain imparts solubility and processability to the otherwise rigid polymer networks, which is a critical factor for material characterization and device fabrication.

In a typical synthesis, this compound is coupled with aryl tri-boronic acids, such as tris(4-boronic acid-2-hexyloxyphenyl)amine or tris[2-butoxy-4-(dihydroxyboranyl)phenyl]amine. researchgate.netamericanchemicalsuppliers.comresearchgate.net This reaction creates a randomly networked, three-dimensional polymer structure. researchgate.net After synthesis, these polymers are subjected to a "p-doping" process, typically through chemical oxidation using reagents like NO⁺BF₄⁻ or antimony pentachloride. researchgate.netresearchgate.netresearchgate.net This doping creates polyradical polycations, where stable radical cations (spin-carriers) are generated on the triarylamine units. researchgate.netamericanchemicalsuppliers.comresearchgate.net

The polymer derived from the coupling of this compound and tris(4-boronic acid-2-hexyloxyphenyl)amine, followed by p-doping, is a well-studied example. researchgate.netresearchgate.netbldpharm.com Magnetic susceptibility measurements on this material have demonstrated the presence of ferromagnetic spin-coupling between the generated radical cations. researchgate.net

Table 1: Polymer Synthesis and Properties

| Monomer 1 | Monomer 2 | Coupling Reaction | Doping Agent | Resulting Polymer Property | Average Spin (S) | Source(s) |

|---|---|---|---|---|---|---|

| This compound | tris(4-boronic acid-2-hexyloxyphenyl)amine | Pd(0)-mediated Suzuki coupling | NO⁺BF₄⁻ | High-spin polyradical polycation with ferromagnetic coupling | 5/2 | researchgate.netresearchgate.netbldpharm.com |

| This compound | tris[2-butoxy-4-(dihydroxyboranyl)phenyl]amine | Pd(0)-mediated Suzuki coupling | Antimony pentachloride (gaseous) | High-spin pi multiradical with ferromagnetic coupling | 4 | americanchemicalsuppliers.comresearchgate.net |

The generation of ferromagnetic behavior in these organic polymers is not accidental but is guided by specific molecular design principles. The key is to control the connectivity of the spin-carrying units within the π-conjugated system.

A core principle is the use of meta-phenylene (1,3-phenylene) units as ferromagnetic coupling units (fCUs). According to the Ovchinnikov-Longuet-Higgins rule, the connectivity of π-systems dictates the spin state of the molecule. When radical centers are connected through a meta-phenylene bridge, their spins tend to align in parallel, leading to a high-spin (triplet or higher) ground state. This compound provides this essential meta-phenylene linkage. researchgate.net

In the doped polyarylamine networks, the triarylamine moieties are oxidized to aminium radical cations, which act as the spin sites. researchgate.net The 1,3-phenylene units derived from the dibromo-monomer connect these spin sites in a cross-conjugated fashion. bldpharm.com This specific topology ensures that the spins on neighboring units couple ferromagnetically. researchgate.net The design strategy involves creating polymers where each spin is spatially coextensive with its neighbors, which is achieved through the three-dimensional networked structure. researchgate.net This approach avoids the instability issues associated with simpler, non-Kekulé diradical molecules while achieving robust ferromagnetic interactions. researchgate.net

The development of high-spin conjugated polymers using this compound is primarily aimed at applications in organic electronics and the emerging field of spintronics. bldpharm.com Spintronic devices utilize the spin of the electron, in addition to its charge, to store and process information, offering potential advantages in speed and power consumption over conventional electronics.

Organic materials are attractive for spintronics due to their typically weak spin-orbit coupling and hyperfine interactions, which can lead to long spin relaxation times. The high-spin polymers synthesized from this compound are essentially organic magnets at a molecular level. bldpharm.com The ability to create materials with a large number of ferromagnetically coupled spins opens the possibility of fabricating purely organic-based magnetic and spintronic components. bldpharm.com These materials could be used in applications requiring spin-polarized currents or as spin-filters. The research in this area is foundational, focusing on understanding and enhancing the magnetic properties of these polymers, with the ultimate goal of integrating them into functional spintronic devices.

Based on the available research, there is no specific information detailing the use of this compound for the explicit purpose of enhancing thermal stability or flame retardancy in polymers.

Synthesis of High-Spin Polymers via Pd(0)-Mediated Coupling

Organic Electronic and Optoelectronic Devices

While the polymers derived from this compound are designed for use in organic electronic and optoelectronic applications, specific details on the fabrication and performance of complete devices are not extensively documented in the reviewed literature. researchgate.net The research primarily focuses on the synthesis and characterization of the magnetic properties of the materials themselves, which is a crucial first step toward their application in devices like spin-valves, magnetic sensors, or spin-based light-emitting diodes. researchgate.netresearchgate.net

Incorporation into Materials for Energy Storage

This compound has been utilized as a key monomer in the synthesis of high-spin organic polymers with potential applications in materials for energy storage and molecular electronics. The strategy involves the palladium-catalyzed coupling of the dibromo-compound with other multifunctional monomers to create extended, cross-linked polyarylamine networks.

In one notable study, this compound was copolymerized with tris(4-boronic acid-2-hexyloxyphenyl)amine. The resulting polymer, after being p-doped, exhibited significant ferromagnetic spin-coupling. Magnetic susceptibility measurements of this doped polymer at low temperatures (2 K) were consistent with a high-spin state (S = 5/2), demonstrating the potential of these materials in the development of organic-based magnets. While the doping levels achieved were partial, they were sufficient to confirm the high-spin nature of the polymer, a crucial characteristic for materials intended for spintronic devices or as high-energy-density materials.

Further research has explored the creation of polyradical polycations by doping thin films of polymers synthesized from this compound and tris[2-butoxy-4-(dihydroxyboranyl)phenyl]amine with gaseous antimony pentachloride. This process led to the oxidation of a significant fraction of the amine sites to aminium radicals (N•+). Magnetic measurements on these doped films revealed behavior equivalent to a nonet (S=4) pi multiradical, further highlighting the role of the 1,3-dibromo-5-alkylbenzene unit in creating robust, high-spin organic materials. mdpi.com The presence of the long tetradecyl chain in these polymers is crucial for ensuring solubility and processability, allowing for the formation of thin films and facilitating their integration into devices.

Table 1: Magnetic Properties of Polymers Derived from this compound

| Polymer System | Dopant | Resulting Spin State (S) | Reference |

| Poly(1,3-phenylene-alt-tris(4-aminophenyl)amine) derivative | NO+BF4– | 5/2 | Current time information in IN. |

| Poly(1,3-phenylene-alt-tris(4-aminophenyl)amine) derivative | SbCl5 (gas) | 4 | mdpi.com |

Luminescent Properties and Aggregation-Induced Emission (AIE)

While direct studies on the luminescent properties and aggregation-induced emission (AIE) of polymers derived solely from this compound are not extensively documented, the principles of AIE in similar polymeric systems suggest potential in this area. AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

In many AIE-active polymers, long alkyl side chains, such as the tetradecyl group in this compound, play a multifaceted role. Firstly, they enhance the solubility of the polymer in common organic solvents, which is essential for processing and device fabrication. Secondly, the flexible nature of these chains can influence the packing of the polymer backbones in the aggregated state, thereby affecting the degree of RIM and the resulting AIE intensity. mdpi.comnih.gov

For instance, in some D-A type copolymers, the introduction of alkyl chains can block molecular conjugation and induce aggregation-induced intermolecular charge transfer emission. mdpi.com The length of the alkyl chain can also impact the glass transition temperature and the carrier transport properties of the material. mdpi.com It is plausible that polymers synthesized using this compound could be designed to exhibit AIE by copolymerizing it with known AIE-active moieties. The tetradecyl chain would provide the necessary solubility and could be used to fine-tune the solid-state morphology and, consequently, the luminescent properties. The study of poly(aryleneethynylene) with lateral AIEgen substituents has shown that the stacking behavior of side chains can lead to significant red-shifts in emission in the solid state. rsc.org

Supramolecular Architectures and Self-Assembly

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for the fabrication of functional nanomaterials. The structure of this compound, with its combination of a rigid aromatic core and a long, flexible alkyl chain, makes it an interesting candidate for studies in self-assembly and the formation of ordered materials.

Influence of the Tetradecyl Chain on Interfacial Structures

The long tetradecyl chain is expected to have a dominant influence on the self-assembly of this compound at interfaces, such as on the surface of graphite (B72142) or in the formation of thin films. Studies on the self-assembly of long-chain 1-bromoalkanes on graphite have shown that the interplay between the alkyl chain-substrate interactions, intermolecular van der Waals forces between the chains, and the electrostatic interactions of the bromine atoms dictates the final packed structure.

The tetradecyl chain would likely drive the molecules to align in a lamellar fashion, with the chains lying flat on the surface to maximize their interaction with the substrate. The presence of the bulky aromatic ring and the two bromine atoms would introduce perturbations in this packing. The bromine atoms, with their larger van der Waals radius and different electrostatic potential compared to hydrogen and carbon, can influence the head-to-head or head-to-tail arrangement of the molecules within the lamellae. In related systems, increasing the length of the alkyl chain has been shown to improve the exfoliation of layered metal-organic frameworks to form nanosheets, suggesting that the long chain can weaken interlayer interactions. acs.org This principle could be applicable to the self-assembly of this compound, where the tetradecyl chain could modulate the intermolecular forces and favor the formation of specific two-dimensional patterns.

Role in Ordered Material Formation

The two bromine atoms in this compound provide reactive sites for on-surface synthesis, a powerful technique for creating highly ordered, covalently bonded nanostructures on a solid support. This approach has been used to synthesize organometallic macrocycles and polymers directly on a surface.

For example, dibromo-functionalized precursor molecules have been deposited on metal surfaces like Ag(111). Upon thermal annealing, the carbon-bromine bonds cleave, and the resulting radicals can react with each other or with metal adatoms to form new C-C or organometallic bonds. This process can lead to the formation of ordered chains or complex macrocyclic structures. The long tetradecyl chain would play a crucial role in such a process. Prior to the chemical reaction, the molecules would first self-assemble into an ordered physisorbed monolayer, templated by the interactions of the alkyl chains. This pre-ordering can dictate the geometry and connectivity of the final covalently bonded structure. The tetradecyl chains would also serve to control the spacing between the reactive aromatic cores, potentially leading to more open and porous networks.

While direct on-surface synthesis using this compound has not been specifically reported, the principles established with similar molecules strongly suggest its potential as a building block for the bottom-up fabrication of ordered, functional materials on surfaces.

Computational and Spectroscopic Characterization in Research

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the properties and potential of molecules like 1,3-Dibromo-5-tetradecylbenzene, especially when incorporated into larger, complex systems such as polymers. These theoretical methods allow for the exploration of electronic structures and reaction pathways that can be difficult to probe experimentally.

Quantum chemical calculations have been fundamental in designing and understanding polymers that incorporate the this compound unit. The 1,3-phenylene linkage provided by this monomer is known to be an effective ferromagnetic coupler, meaning it promotes the parallel alignment of electron spins in radical species.

Theoretical studies using density functional theory (DFT) and molecular orbital methods have been employed to investigate the magnetic properties of m-phenylene units, which are structurally analogous to the core of this compound, as components of high-spin polymers. researchgate.net These calculations help in predicting the spin alignment and the strength of magnetic interactions within the polymer chain. For instance, in a polymer synthesized through the palladium-mediated coupling of this compound with a triarylamine derivative, subsequent p-doping leads to the formation of polyradicals. researchgate.netresearchgate.net A Brillouin function fit to the experimentally measured magnetization of this doped polymer at 2 K indicated behavior consistent with a nonet (S = 4) pi multiradical, a finding that aligns with the theoretical predictions of high-spin states. researchgate.netresearchgate.net

Further computational work on related complex structures, such as tetraradical(oid)s, utilizes multireference quantum chemistry methods to analyze the thermally accessible spin states, revealing the subtle energetic balance between low-spin and high-spin configurations. researchgate.net These theoretical approaches are crucial for rationalizing the observed magnetic properties and for designing new organic materials with desired magnetic characteristics.

While quantum chemical calculations are vital for understanding the electronic properties of the monomer and its immediate polymeric environment, information regarding the use of molecular dynamics (MD) simulations specifically for polymer systems derived from this compound is not prominently available in the reviewed literature. MD simulations would typically be employed to investigate the larger-scale morphology, chain dynamics, and conformational behavior of the polymer, which can also influence its bulk material properties.

The primary role of this compound is as a monomer in polymerization reactions. Its reactivity is centered around the two bromine atoms, which are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This is demonstrated in the synthesis of a high-spin polymer where this compound is coupled with tris(4-boronic acid-2-hexyloxyphenyl)amine or tris[2-butoxy-4-(dihydroxyboranyl)phenyl]amine. researchgate.netresearchgate.netresearchgate.net

Table 1: Polymer System Incorporating this compound

| Monomer 1 | Monomer 2 | Coupling Reaction | Doping Agent | Resulting Species | Key Property |

|---|---|---|---|---|---|

| This compound | tris(4-boronic acid-2-hexyloxyphenyl)amine | Pd(0)-mediated coupling | NO⁺BF₄⁻ | Polyarylamine polyradical | High-spin (S=5/2) |

Advanced Spectroscopic Characterization for Structural Elucidation and Material Properties

Spectroscopic methods are essential for confirming the structure of the synthesized polymers and for directly probing the electronic and magnetic properties that arise from the incorporation of the this compound unit.

Specific Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound or its resulting polymers are not detailed in the available research literature. NMR spectroscopy would typically be a standard method used to confirm the covalent structure of the monomer and the successful formation of the polymer by identifying the chemical environments of the hydrogen and carbon atoms.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct technique for studying the radical species and their spin states in the doped polymers derived from this compound. The generation of amminium radicals upon p-doping makes the polymer EPR-active.

Studies on related polyradicals based on 1,3-phenylene linkages report the observation of unimodal broad signals in their ESR spectra, which is characteristic of systems with multiple interacting spins. researchgate.net For the polyarylamine system involving this compound, EPR spectroscopy, in conjunction with magnetic susceptibility measurements, is crucial for confirming the generation of radical cations and for determining the nature of their magnetic interaction (i.e., ferromagnetic vs. antiferromagnetic). The determination of high-spin ground states, such as an average spin quantum number (S) of 5/2 or 4, relies heavily on these techniques. researchgate.netresearchgate.netresearchgate.net The analysis of the EPR signal's shape, intensity, and temperature dependence provides invaluable insight into the spin multiplicity and the magnetic ordering within the material. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| tris[2-butoxy-4-(dihydroxyboranyl)phenyl]amine |

| tris(4-boronic acid-2-hexyloxyphenyl)amine |

| Antimony pentachloride |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structural features through fragmentation analysis.

While specific research detailing the mass spectrometry analysis of this compound is not widely available in the public domain, the expected mass spectrum can be inferred from its molecular structure. The molecular ion peak ([M]+) would be anticipated around m/z 430 and 432, corresponding to the isotopic distribution of the two bromine atoms (79Br and 81Br).

For comparative context, the mass spectrum of the related compound, 1,3-dibromobenzene (B47543), shows prominent peaks corresponding to the molecular ion and various fragment ions. nih.govnist.gov In a typical electron ionization (EI) mass spectrum of 1,3-dibromobenzene, the molecular ion peaks are observed at m/z 234, 236, and 238, reflecting the isotopic pattern of two bromine atoms. nih.gov Common fragmentation pathways would involve the loss of bromine atoms and cleavage of the alkyl chain for this compound.

A hypothetical fragmentation pattern for this compound would likely involve the following key fragments:

| Hypothetical Fragment | Description |

| [M-Br]+ | Loss of one bromine atom |

| [M-C14H29]+ | Loss of the tetradecyl chain |

| [C6H3Br2]+ | The dibromophenyl cation |

| Various alkyl fragments | Ions resulting from the cleavage of the C-C bonds within the tetradecyl chain |

This table is based on general principles of mass spectrometry and fragmentation of alkyl-substituted aromatic compounds, as specific experimental data for this compound was not found in the search results.

X-ray Reflectivity for Interfacial Structural Analysis

X-ray reflectivity is a powerful, non-destructive technique used to probe the structure of thin films and interfaces at the nanometer scale. It provides detailed information about film thickness, density, and interfacial roughness. In the context of molecules like this compound, which possess both aromatic and long alkyl components, X-ray reflectivity could be instrumental in understanding their self-assembly and ordering behavior at interfaces, such as on a solid substrate or at the air-water interface.

A study on the interfacial behavior of this compound would likely involve depositing a thin film onto a smooth substrate (e.g., a silicon wafer) and measuring the reflected X-ray intensity as a function of the incident angle. The resulting reflectivity profile could then be modeled to extract key structural parameters.

Detailed research findings from X-ray reflectivity studies specifically focused on this compound are not presently available in the surveyed literature. However, based on studies of similar long-chain alkyl-substituted aromatic compounds, one could anticipate that the tetradecyl chains would exhibit a degree of ordering, potentially forming layered structures. The electron density contrast between the bromine-rich aromatic head and the hydrocarbon tail would make this compound a suitable candidate for such analysis.

| Potential Structural Parameter | Information Gained from X-ray Reflectivity |

| Layer Thickness | The thickness of the molecular layer(s) formed on the substrate. |

| Electron Density Profile | Information about the packing and orientation of the aromatic and alkyl components. |

| Interfacial Roughness | The smoothness of the film's surface and the interface with the substrate. |

This table outlines the potential information that could be obtained from X-ray reflectivity studies. No specific experimental data for this compound was located in the search results.

Environmental and Toxicological Research Perspectives

Fate and Transport of Halogenated Aromatics in the Environment

The environmental behavior of halogenated aromatic compounds is a significant area of concern due to their potential for persistence and toxicity.

Halogenated aromatic compounds can be broken down in the environment through various processes, including advanced oxidation processes (AOPs) and microbial degradation. AOPs utilize highly reactive species like hydroxyl radicals to chemically break down these persistent pollutants. nih.govwikipedia.orgnih.gov These processes can convert contaminants into smaller, inorganic molecules. wikipedia.org

Microbial degradation offers a more environmentally friendly approach, where microorganisms use these compounds as a source of carbon. nih.gov This biological breakdown typically occurs in three stages: an upper pathway that modifies peripheral groups, a middle pathway for dehalogenation, and a lower pathway that cleaves the aromatic ring. nih.govnih.gov The removal of the halogen atom is a critical and often the most challenging step in this process. nih.govnih.gov Some microbes can perform this dehalogenation under both aerobic and anaerobic conditions. oup.comyoutube.com

Many halogenated aromatic compounds are known for their stability and resistance to degradation, leading to their persistence in the environment. nih.govresearchgate.net This persistence, coupled with their often hydrophobic nature, can lead to bioaccumulation in organisms, where the concentration of the chemical increases at higher levels of the food chain. researchgate.netnih.gov The addition of halogen atoms can increase the fat-solubility of aromatic compounds, potentially enhancing their bioaccumulation. researchgate.net Studies on other halogenated compounds have shown they can accumulate in various environmental compartments, including soil, water, and biota. researchgate.net

Formation of Halogenated Intermediates

The breakdown of halogenated aromatic compounds can lead to the formation of various intermediate products, some of which may also be of environmental concern.

A fascinating aspect of the advanced oxidation of some halogenated aromatic compounds is the production of chemiluminescence, or the emission of light from a chemical reaction. nih.govacs.orgwikipedia.org This phenomenon is thought to result from the formation of electronically excited species, such as carbonyls, following the initial attack by hydroxyl radicals. nih.govacs.org This intrinsic chemiluminescence could potentially be used to monitor the degradation of these pollutants in real-time. nih.govacs.org

During the oxidation of halogenated aromatic compounds, halogenated quinoid intermediates can be formed. nih.govnih.gov These quinones are a class of compounds that have been identified as potential carcinogens and disinfection byproducts in water treatment. nih.gov Their formation during the degradation of 1,3-Dibromo-5-tetradecylbenzene would be a critical area for toxicological investigation.

Research on Remediation Technologies for Halogenated Compounds

Given the potential persistence and toxicity of halogenated compounds, research into effective remediation technologies is crucial. Bioremediation, which uses microorganisms to break down pollutants, is considered a sustainable and low-cost option. nih.govnih.gov This can involve bioaugmentation, where specific microbes are added to a contaminated site, or biostimulation, where the environment is amended to encourage the growth of naturally occurring degrading microbes. researchgate.netigi-global.com Other physical and chemical methods, such as dredging and advanced oxidation processes, are also employed for the remediation of sites contaminated with halogenated organic compounds. wikipedia.orgresearchgate.netigi-global.commdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The future utility of 1,3-Dibromo-5-tetradecylbenzene is intrinsically linked to the development of advanced catalytic methods for its synthesis and subsequent transformation. The two bromine atoms on the aromatic ring are ideal sites for palladium- or nickel-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. rsc.org

Future research will likely focus on utilizing modern catalytic systems to transform this compound into more complex structures. Palladium-catalyzed reactions like the Suzuki and Heck couplings are prime candidates for creating new C-C bonds at the bromine sites. masterorganicchemistry.comyoutube.com The Suzuki reaction, for instance, would involve coupling with an aryl or vinyl boronic acid, while the Heck reaction would use an alkene. masterorganicchemistry.comyoutube.comyoutube.com These reactions allow for the precise "stitching" of molecular fragments, enabling the construction of polymers, dendrimers, or other functional molecules where the tetradecylbenzene (B74307) unit acts as a core or a repeating unit. masterorganicchemistry.com

Furthermore, nickel-catalyzed systems are emerging as powerful alternatives for coupling alkyl halides, including secondary alkyl bromides, which could be used to further functionalize the molecule. princeton.eduresearchgate.net

Table 1: Potential Catalytic Transformations for this compound

| Reaction Name | Catalyst System (Example) | Coupling Partner | Resulting Bond Formation |

|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) + Base | Organoboron compound (e.g., R-B(OH)₂) | C(aryl)-C(aryl/vinyl) |

| Heck Coupling | Palladium (e.g., Pd(OAc)₂) + Base | Alkene (e.g., R-CH=CH₂) | C(aryl)-C(vinyl) |

| Kumada Coupling | Nickel (e.g., NiCl₂(dppe)) | Grignard Reagent (e.g., R-MgBr) | C(aryl)-C(alkyl/aryl) |

The synthesis of this compound itself presents opportunities for greener catalytic approaches. Traditional methods often involve Friedel-Crafts alkylation followed by bromination. Future research could explore the use of solid acid catalysts like zeolites to improve the regioselectivity and reduce the waste associated with traditional Lewis acid catalysts in the Friedel-Crafts step. researchgate.net

Development of Next-Generation High-Spin Organic Materials

A fascinating area of research is the development of purely organic materials with magnetic properties, often based on molecules with multiple unpaired electrons, known as high-spin polyradicals. The design of stable, high-spin organic diradicals and polyradicals is a significant goal for applications in spintronics, data storage, and organic magnets. nih.gov

The structure of this compound is an ideal starting point for creating such materials. The two bromine atoms at the 1 and 3 positions can be substituted with stable radical-containing groups. The meta-phenylene bridge is known to enforce ferromagnetic coupling between unpaired electrons according to Hund's rule and the Ovchinnikov-Breslow rules, leading to a high-spin triplet ground state. Covalently linking two radical centers through an antiaromatic moiety has also been shown to promote robust triplet ground states. nih.govrsc.org

Future work would involve the synthesis of molecules where this compound is reacted via cross-coupling to attach stable radical precursors, such as those that can be oxidized to form triarylmethyl or Blatter radicals. nih.govunl.edu The long tetradecyl chain would play a crucial role by ensuring the solubility of these large, complex molecules in organic solvents for processing and characterization. It would also influence the solid-state packing of the polyradicals, which is critical for achieving long-range magnetic ordering. Researchers could synthesize and study high-spin diradicals and triradicals, characterizing their magnetic properties through techniques like EPR spectroscopy and SQUID magnetometry. unl.edu

Integration into Multi-Component Systems for Advanced Functional Materials

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are powerful tools in modern synthetic chemistry. rug.nl They offer a highly efficient route to molecular complexity. The dibromo functionality of this compound makes it an excellent scaffold for designing MCRs.

For example, the bromine atoms can be converted into organometallic reagents, such as organozinc compounds, which can then participate in multicomponent couplings. beilstein-journals.orgnih.gov A future research direction could involve a one-pot reaction where this compound is first converted to a dizinc (B1255464) reagent, which then reacts with an aldehyde and an amine in a Mannich-type reaction to build complex α-branched amines. beilstein-journals.org

The integration of this compound into multi-component polymer systems is also a promising avenue. The long alkyl chain is a feature often used to engineer the properties of advanced polymers, such as water-repellent polyurethanes (WPUs). acs.org By incorporating this compound into a polymerization, the tetradecyl chains can disrupt crystallinity, enhance solubility, and control the morphology of the resulting material. The remaining bromo group could then be used for post-polymerization modification, allowing for the attachment of other functional groups. This approach could be used to create novel organic semiconductors, liquid crystals, or functional coatings.

Theoretical and Experimental Advancements in Understanding Structure-Property Relationships

A deep understanding of how molecular structure dictates material properties is essential for rational design. For this compound, the interplay between the rigid aromatic core and the flexible long alkyl chain is of fundamental importance. Future research will heavily rely on both computational and experimental techniques to elucidate these relationships.

Theoretical and Computational Studies: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the molecule's geometry, electronic structure (HOMO/LUMO energy levels), and spectroscopic properties. chemrxiv.org Such studies can reveal how the tetradecyl chain influences the π-electron system of the benzene (B151609) ring. Molecular dynamics simulations can predict how these molecules self-assemble in solution and in the solid state, providing insight into the formation of thin films, which is critical for applications in organic electronics. acs.org

Experimental Investigations: Experimentally, the influence of the alkyl chain length on material properties is a key area of study. rsc.orgnih.gov A systematic investigation could involve synthesizing analogues of this compound with varying alkyl chain lengths (e.g., C8, C12, C16) and studying their thermal, optical, and electrical properties. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray scattering (SAXS/WAXS) can be used to characterize phase behavior and molecular packing. rsc.orgnih.gov The effect of the chain length on charge-carrier mobility in organic field-effect transistors (OFETs) would be a particularly important area of investigation. rsc.org These combined theoretical and experimental approaches will enable the fine-tuning of molecular structure for optimized performance in advanced functional materials. nih.gov

Sustainable Synthesis and Environmental Remediation Strategies for Halogenated Aromatics

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research will aim to develop more sustainable pathways to synthesize this compound and to manage the environmental impact of halogenated aromatic compounds in general.

Sustainable Synthesis: Research into sustainable synthesis could focus on using renewable starting materials, such as aromatics derived from biomass, and employing environmentally benign reaction conditions. ucl.ac.uk This includes using greener catalysts, such as reusable zeolites for acylation reactions, and minimizing the use of hazardous solvents. researchgate.netnih.gov Solvent-free reaction conditions, potentially using microwave irradiation to reduce reaction times, represent another green approach. nih.gov

Environmental Remediation: Halogenated organic compounds are a class of persistent environmental pollutants. rsc.orgnih.gov Should this compound or similar compounds find widespread use, developing strategies for their potential remediation will be crucial. Future research in this area will likely focus on two main strategies:

Advanced Oxidation Processes (AOPs): AOPs are highly effective for destroying organic pollutants. epa.govnih.gov These methods use powerful oxidizing agents, primarily the hydroxyl radical (•OH), to break down contaminants. epa.govresearchgate.net Techniques such as Fenton reactions, photocatalysis (e.g., using TiO₂), and electrochemical oxidation could be investigated for their efficacy in degrading brominated aromatics. rsc.orgnih.govresearchgate.net

Bioremediation: Utilizing microorganisms to break down pollutants is an environmentally friendly and cost-effective approach. nih.govmdpi.com Research into mycoremediation (using fungi) and bacterial degradation has shown promise for decontaminating soils polluted with polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds. mdpi.comnih.govyoutube.comyoutube.com Future studies could isolate or engineer microbial strains capable of metabolizing and dehalogenating this compound, turning it into harmless substances.

Table 2: Comparison of Potential Remediation Strategies

| Strategy | Method | Mechanism | Advantages | Future Research Focus |

|---|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Fenton, Photocatalysis, Electrochemical Oxidation | Generation of highly reactive species (e.g., •OH radicals) that non-selectively degrade organic molecules. epa.govresearchgate.net | Rapid reaction rates; can achieve complete mineralization. nih.gov | Developing more efficient catalysts; scaling up processes; understanding degradation pathways. rsc.orgresearchgate.net |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dibromo-5-tetradecylbenzene in laboratory settings?

- Methodological Answer : Bromination of 5-tetradecylbenzene using brominating agents (e.g., Br₂/FeBr₃ or NBS) under controlled temperatures (40–60°C) is a primary route. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce bromine atoms post-synthesis, requiring palladium catalysts and ligand optimization .